molecular formula C7H5BrFNO B15092398 5-Bromo-2-fluoro-benzaldehyde oxime

5-Bromo-2-fluoro-benzaldehyde oxime

Cat. No.: B15092398
M. Wt: 218.02 g/mol
InChI Key: JXINJMATTXHEET-ONNFQVAWSA-N
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Description

5-Bromo-2-fluorobenzaldoxime is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldoxime, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorobenzaldoxime typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions usually include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-fluorobenzaldoxime are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorobenzaldoxime can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluorobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzaldoxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-4-fluorobenzaldehyde
  • 4-Bromo-2-fluorobenzaldehyde

Uniqueness

5-Bromo-2-fluorobenzaldoxime is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can provide distinct electronic and steric effects compared to other similar compounds .

Biological Activity

5-Bromo-2-fluoro-benzaldehyde oxime (CAS Number: 93777-26-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The oxime functional group is known for its versatility in organic synthesis and its role in enhancing the biological properties of various compounds. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C₇H₄BrFO
  • Molecular Weight : 203.01 g/mol
  • Melting Point : 49 °C
  • Boiling Point : 230 °C
  • Density : 1.710 g/cm³
  • Solubility : Insoluble in water

Biological Activity Overview

This compound exhibits several biological activities, particularly in the realm of cancer therapeutics. Its structure allows for interactions with various biological targets, leading to significant effects on cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against different cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MV4-110.04Induces apoptosis and cell cycle arrest
MCF-70.1Inhibits tumor growth and promotes PARP cleavage
K562 (CML)1.2Downregulates Stat5 target proteins

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by activating caspase pathways and inducing DNA fragmentation.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further proliferation.
  • Inhibition of Kinases : Studies indicate that it inhibits key kinases such as FLT3 and c-Met, disrupting downstream signaling pathways critical for cell survival and proliferation.

Study 1: MV4-11 Xenograft Model

In an in vivo study utilizing an MV4-11 tumor xenograft model, treatment with this compound resulted in significant tumor growth inhibition without notable toxicity to the host organism. The compound demonstrated a favorable safety profile, as indicated by stable body weight among treated subjects .

Study 2: MCF-7 Cell Line

Another investigation focused on the MCF-7 breast cancer cell line revealed that the compound effectively inhibited cell viability and induced apoptosis through PARP cleavage mechanisms. This study emphasized the potential of this compound as a therapeutic agent for hormone-responsive breast cancers .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+

InChI Key

JXINJMATTXHEET-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/O)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)F

Origin of Product

United States

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